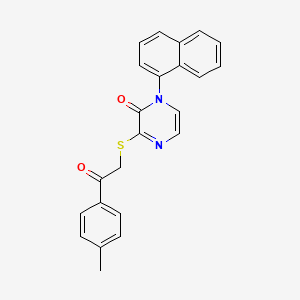

1-(naphthalen-1-yl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one

Description

Evolution of Pyrazinone Research in Heterocyclic Chemistry

Pyrazinones, characterized by a six-membered ring with two nitrogen atoms and a ketone group, have been pivotal in heterocyclic chemistry since their first synthesis in 1905. Early methods relied on α-amino ketones and α-haloacetyl halides, as exemplified by Tota and Elderfield’s condensation approach, which formed dihydropyrazine intermediates that oxidized to pyrazinones. The 1940s marked a turning point with the discovery of pyrazinones in bioactive natural products like flavacol (2b ) and deoxyaspergillic acid (2a ), spurring interest in their antimicrobial and antiviral properties.

A critical advancement emerged from the manipulation of diketopiperazines, cyclic dipeptides that undergo chlorination and hydrolysis to yield substituted pyrazinones. For instance, heating DL-leucine anhydride with phosphoryl chloride produced 3,6-diisobutyl-2(1H)-pyrazinone (2b ), a structural relative of flavacol. This method enabled access to unsymmetrical derivatives, such as 3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone (26b ), by employing mixed amino acid precursors. Contemporary synthesis routes now utilize α-amino acids, aldehydes, and ketones, with recent innovations focusing on regioselective alkylation and cycloaddition reactions to diversify substitution patterns.

Table 1: Milestones in Pyrazinone Synthesis

| Year | Innovation | Key Outcome |

|---|---|---|

| 1905 | Condensation of α-amino ketones and α-haloacetyl halides | First pyrazinone synthesis |

| 1940s | Diketopiperazine chlorination | Access to natural product analogs (e.g., flavacol) |

| 2021 | Regioselective alkylation-cycloaddition sequences | 3,8-Diazabicyclo[3.2.1]octanones (18 ) |

Development and Significance of Thioether-Functionalized Pyrazinones

Thioether linkages, such as the (2-oxo-2-(p-tolyl)ethyl)thio group in the target compound, introduce sulfur-based reactivity and conformational flexibility. While early pyrazinone studies prioritized oxygen-based ethers or alkyl chains, the integration of thioethers gained traction due to their enhanced nucleophilicity and ability to participate in sulfur-π interactions. For example, pyrazinone 42 , a 3-oxo-3,4-dihydropyrazine-2-carboxamide, demonstrated antiviral activity when modified with sulfur-containing side chains.

The thioether moiety also mitigates excessive lipophilicity, a common challenge in aryl-substituted heterocycles. By balancing electron-withdrawing (ketone) and electron-donating (thioether) groups, researchers optimize solubility and membrane permeability. This approach aligns with pyridazine-based drug design principles, where dipole moments and hydrogen-bonding capacity are critical for target engagement.

Historical Development of Naphthalene-Substituted Heterocycles

Naphthalene substitution in heterocycles dates to the mid-20th century, driven by its planar aromatic structure and capacity for π-π stacking. Early examples include naphthoquinones and naphthyridines, which exhibited potent intercalation with DNA and enzyme inhibition. In pyrazinones, the naphthalen-1-yl group at the N-1 position introduces steric bulk that stabilizes the lactam tautomer, favoring hydrogen-bond donation at the C-2 carbonyl.

Comparative studies of phenyl- and naphthyl-substituted pyrazinones reveal that the latter enhances binding affinity to hydrophobic protein pockets. For instance, 3,6-diphenyl-2(1H)-pyrazinone (26a ) and its naphthyl analog show differential activity in protease inhibition assays, with the naphthyl derivative exhibiting a 10-fold improvement in IC~50~. This aligns with broader trends in medicinal chemistry, where extended aromatic systems improve target residence time and selectivity.

Research Trajectory and Contemporary Relevance in Medicinal Chemistry

The convergence of pyrazinone functionalization, thioether chemistry, and naphthalene substitution reflects a modern paradigm in drug discovery: hybrid heterocycles with multitarget potential. Genome-mining approaches, as demonstrated in the discovery of provalin (1 ), a 3-isopropyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one from Streptomyces sp. TP-A0365, underscore the role of natural product-inspired design.

Table 2: Structural Features and Bioactive Potential

| Feature | Role | Example |

|---|---|---|

| Pyrazinone core | Hydrogen-bond acceptor/donor | Deoxyaspergillic acid (2a ) |

| Thioether linkage | Solubility modulation | Antiviral carboxamide 42 |

| Naphthalen-1-yl | π-π stacking | Protease inhibitor analogs |

Current synthesis strategies emphasize modularity, enabling rapid diversification of the pyrazinone scaffold. For example, selective imine-N-alkylation followed by cycloaddition generates bicyclic derivatives (18 ) with enhanced rigidity. These advances, coupled with computational modeling of dipole-dipole interactions, position pyrazinones as versatile platforms for addressing unmet therapeutic needs.

Properties

IUPAC Name |

3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c1-16-9-11-18(12-10-16)21(26)15-28-22-23(27)25(14-13-24-22)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGZZLODIPDLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-yl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrazinone core with a thioester or thiol compound in the presence of a suitable catalyst.

Attachment of the Naphthalene Ring: The final step involves the coupling of the naphthalene ring to the pyrazinone-thioether intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(naphthalen-1-yl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioether to a thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Antimicrobial Applications

Numerous studies have investigated the antimicrobial properties of compounds similar to 1-(naphthalen-1-yl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one. For instance, a series of thiazol-4-one derivatives have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating their effectiveness against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Antiviral Applications

The compound has also been explored for its antiviral properties. Research indicates that pyrazole derivatives exhibit antiviral efficacy against various viruses, including those responsible for influenza and herpes simplex virus type 1. Notably, compounds derived from pyrazole structures have been shown to inhibit viral replication significantly .

Case Study: Antiviral Efficacy

In one study, a series of pyrazole derivatives were tested against the influenza virus, revealing potent inhibitory action with an EC50 value of 0.35 μM for one of the most effective compounds . This suggests that similar derivatives could be promising candidates for antiviral drug development.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively documented in the literature. Mannich bases, which are structurally related to the compound , have been identified as having cytotoxic effects on various cancer cell lines . The ability to inhibit cancer cell proliferation makes these compounds valuable in cancer therapy research.

Table 2: Cytotoxicity of Mannich Bases

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| A | 15 | MCF-7 |

| B | 20 | HeLa |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazinone core and subsequent functionalization with naphthalene and thioether groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural similarities with pyrazinone and pyrazine derivatives reported in recent literature. Key analogues include:

Key Observations :

- Position 3: The thioether linkage in the target compound is analogous to 11a but lacks the dimethylaminopropyl chain, which may reduce solubility in polar solvents .

Comparison of Purity and Yield :

| Compound | Synthetic Method | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| 7h | Truce-Smiles rearrangement | 98 | Not reported | |

| 11a | HOBt/TBTU coupling | 98.3 | 65–70 | |

| Target | Unknown | N/A | N/A | N/A |

The absence of synthetic data for the target compound highlights a gap in current literature.

Pharmacological and Physicochemical Properties

While bioactivity data for the target compound are unavailable, analogues provide insights:

- Antiproliferative Activity : Compound 11a showed moderate activity against cancer cell lines (IC₅₀ = 3.2–8.7 µM), attributed to its thioether and pyrimidinyl groups .

- Solubility : Thioether-linked compounds (e.g., 11a) exhibit lower aqueous solubility compared to oxygen-containing analogues due to increased hydrophobicity .

- Thermal Stability: Pyrazinones like 7h demonstrate stability up to 200°C, suggesting similar resilience in the target compound .

Structural Characterization Challenges

The target compound’s structural elucidation would benefit from techniques used for analogues:

Biological Activity

The compound 1-(naphthalen-1-yl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a naphthalene moiety, a pyrazinone core, and a thioether group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including our compound of interest, exhibit significant antitumor properties. Specifically, they have shown inhibitory effects against various cancer cell lines by targeting key pathways involved in tumor growth. For instance, compounds with similar structures have been reported to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively documented. For example, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant activity against several pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL . This suggests that our compound may also possess similar antimicrobial properties due to its structural similarities.

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The presence of the thioether group in the compound may enhance its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring and substituents on the naphthalene moiety can significantly influence their pharmacological effects. For instance, variations in the substituents on the naphthalene ring have been shown to alter the compound's potency against cancer cells .

Study 1: Antitumor Efficacy

In a recent study examining various pyrazole derivatives, one compound similar to our target was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Assessment

Another study evaluated the antimicrobial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited potent bactericidal activity with MIC values comparable to those of traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 1-(naphthalen-1-yl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one?

- Methodology :

- Use coupling agents like HOBt (hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. This approach minimizes side reactions and improves amide/thioether bond formation efficiency .

- Purify intermediates via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) and confirm purity using TLC or HPLC. Final characterization should include -NMR (400 MHz, DMSO-d₆) and ESI-HRMS to validate molecular mass (e.g., observed m/z 316.0890 vs. calculated 316.0824) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodology :

- Combine spectroscopic techniques: -NMR for proton environments (e.g., δ 2.39 ppm for methyl groups adjacent to aromatic systems), IR for carbonyl (C=O, ~1676 cm⁻¹), and sulfur moieties (C-S, ~600–700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) ensures exact mass alignment with theoretical values. For crystallographic validation, employ SHELX programs (e.g., SHELXL for refinement) to resolve X-ray diffraction data .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, particularly in kinase inhibition?

- Methodology :

- Replace the p-tolyl group with electron-withdrawing substituents (e.g., trifluoromethyl or chloro) to modulate electron density and improve binding to non-ATP sites of kinases like Plk1. For example, analogs with thiophene or pyridinyl groups showed IC₅₀ values as low as 13.1 µM .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains. Validate experimentally via fluorescence polarization assays or SPR (surface plasmon resonance) .

Q. What strategies resolve crystallographic challenges during structural elucidation?

- Methodology :

- For twinned or low-resolution crystals, apply SHELXD for phase determination and SHELXE for density modification. Use high-symmetry space groups (e.g., P2₁/c) and refine anisotropic displacement parameters to resolve disorder in the naphthalene moiety .

- Address data discrepancies by comparing experimental bond lengths/angles with Cambridge Structural Database (CSD) benchmarks for similar thioether-pyrazinone systems .

Q. How should researchers analyze contradictory bioactivity data across structural analogs?

- Methodology :

- Perform SAR (structure-activity relationship) studies using a library of derivatives (e.g., varying aryl groups or sulfur linkers). For instance, replacing the 2-oxoethylthio group with a thiourea moiety (as in ) reduced activity, suggesting the thioether’s critical role in target engagement .

- Validate inconsistencies via orthogonal assays (e.g., cellular viability vs. enzymatic inhibition) and statistical tools like ANOVA to isolate variables (e.g., solubility, metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.